![molecular formula C16H18N2O3 B1239318 3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-2-(4-oxopent-2-en-2-ylamino)propanoic acid is an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Biomarkers for Non-Infection Diseases
Indolic structure metabolites, derived from the microbial biotransformation of tryptophan, play significant roles as potential biomarkers for various non-infectious diseases. Studies have shown that the concentration changes in indolic compounds are associated with several cardiovascular, brain, and gastrointestinal diseases. The formation of these metabolites, such as indole-3-acetic acid and indole-3-propionic acid, is closely linked to gut bacteria, highlighting the importance of microbial metabolites in disease diagnostics and management (Beloborodova, Chernevskaya, & Getsina, 2020).
Hepatic Protection
Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have demonstrated pleiotropic protective effects on chronic liver injuries in various studies. These effects include anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, and detoxification actions, showcasing the therapeutic potential of indoles in hepatic protection (Wang et al., 2016).
Indole Synthesis and Drug Development
The synthesis of indoles, including methods that may involve compounds structurally related to 3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid, has been a subject of extensive research due to their wide range of biological activities. These synthetic methodologies enable the development of indole-based drugs with potential applications in treating various diseases, highlighting the importance of indole synthesis in medicinal chemistry (Taber & Tirunahari, 2011).
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c1-10(7-11(2)19)18-15(16(20)21)8-12-9-17-14-6-4-3-5-13(12)14/h3-7,9,15,17-18H,8H2,1-2H3,(H,20,21)/b10-7+ |
InChI-Schlüssel |
HEBNEQXWFBLWSC-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/NC(CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES |
CC(=CC(=O)C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CC(=CC(=O)C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


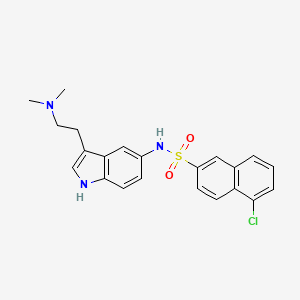
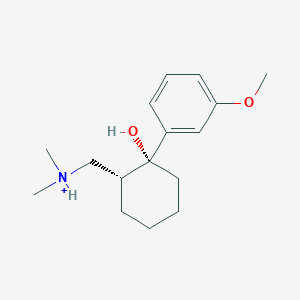

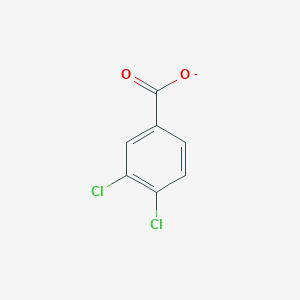
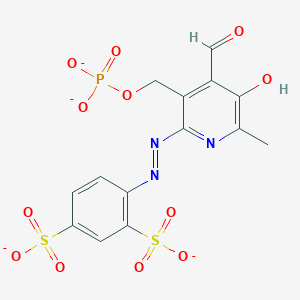
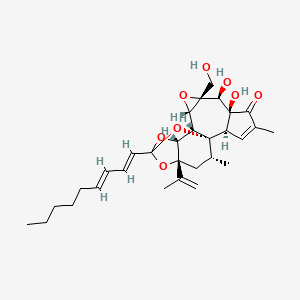

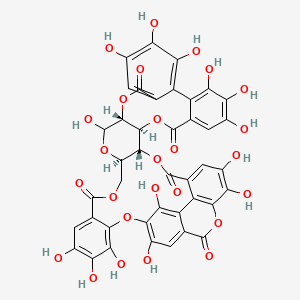
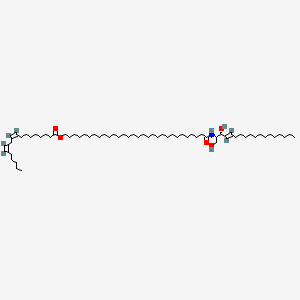

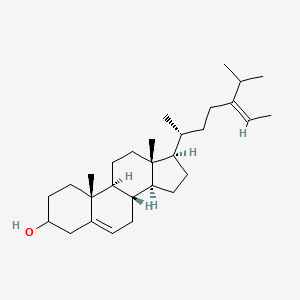

![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)
![(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1239258.png)
